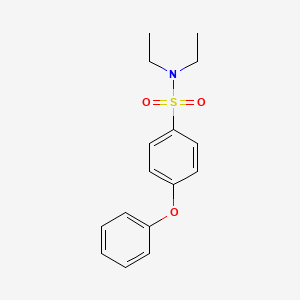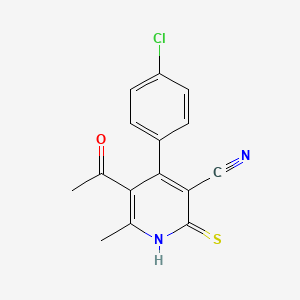
N,N-diethyl-4-phenoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-phenoxybenzenesulfonamide, also known as DEET, is a synthetic insect repellent that has been widely used since its discovery in 1953. It is a colorless, oily liquid with a slightly sweet odor and is highly effective against a variety of insects, including mosquitoes, ticks, and flies. DEET is one of the most commonly used insect repellents in the world and has been extensively studied for its chemical properties and effectiveness.
Wirkmechanismus
The exact mechanism of action of N,N-diethyl-4-phenoxybenzenesulfonamide is not fully understood, but it is believed to work by blocking the receptors that insects use to detect carbon dioxide and other chemicals emitted by humans. This makes it difficult for insects to locate and bite humans, effectively repelling them.
Biochemical and Physiological Effects
N,N-diethyl-4-phenoxybenzenesulfonamide has been shown to have low toxicity in humans when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. N,N-diethyl-4-phenoxybenzenesulfonamide is also known to be a neurotoxin in insects, affecting their nervous system and causing paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-4-phenoxybenzenesulfonamide is a highly effective insect repellent and has been extensively used in laboratory experiments to test the effectiveness of other insect repellents. However, N,N-diethyl-4-phenoxybenzenesulfonamide is not without limitations. It can be expensive to produce and has a strong odor that can be unpleasant for some individuals. Additionally, some insects have been shown to develop resistance to N,N-diethyl-4-phenoxybenzenesulfonamide over time, which can limit its effectiveness.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-4-phenoxybenzenesulfonamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than N,N-diethyl-4-phenoxybenzenesulfonamide. Another area of interest is the study of the long-term effects of N,N-diethyl-4-phenoxybenzenesulfonamide exposure on humans and the environment. Finally, there is a need for further research on the mechanism of action of N,N-diethyl-4-phenoxybenzenesulfonamide and how it interacts with the nervous system of insects.
Synthesemethoden
The synthesis of N,N-diethyl-4-phenoxybenzenesulfonamide involves the reaction of phenoxybenzenesulfonyl chloride with diethylamine in the presence of a base. The resulting product is then purified through distillation and recrystallization. This method has been well-established and is commonly used in industrial settings to produce large quantities of N,N-diethyl-4-phenoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-phenoxybenzenesulfonamide has been extensively studied for its effectiveness in repelling insects, particularly mosquitoes. It has been shown to be highly effective against a variety of mosquito species, including those that transmit diseases such as malaria, dengue fever, and Zika virus. N,N-diethyl-4-phenoxybenzenesulfonamide is also effective against ticks, which can transmit Lyme disease and other illnesses.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-17(4-2)21(18,19)16-12-10-15(11-13-16)20-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYAZICOBONPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-phenoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)

![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)


![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)

![N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)